B1574628 GRD081

GRD081

カタログ番号 B1574628
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.

科学的研究の応用

Subchronic Toxicity Evaluation of GRD081

GRD081, a novel dual PI3K/mTOR inhibitor, has undergone subchronic toxicity evaluation to ascertain its safety profile in pre-clinical settings. In a study by Xia et al. (2013), Sprague-Dawley rats and beagle dogs were administered GRD081 orally for 28 days, followed by a 14-day recovery period. This study aimed to characterize the potential toxic effects of GRD081 as it moves towards phase I clinical trials. Results indicated adverse effects such as myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity, consistent with the pharmacologic perturbations associated with PI3K/mTOR signaling inhibitors. However, most of these effects were reversible upon discontinuation of the treatment, providing important insights into the safety profile of GRD081 (Xia et al., 2013).

Intellectual Property Rights and Genetic Resources

While not directly related to GRD081, the research by Brahmi and Tyagi (2019) provides context on the broader implications of accessing and utilizing genetic resources (GR) in scientific research. They discuss the international negotiations and legal frameworks, such as the Convention on Biological Diversity (CBD), that impact access to genetic resources. This is relevant in the context of developing new drugs like GRD081, where access to genetic material and compliance with international regulations are critical factors (Brahmi & Tyagi, 2019).

Gene Regulatory Networks and Drug Discovery

Understanding Gene Regulatory Networks (GRNs) is vital in the development of therapeutic agents like GRD081. Zhao et al. (2021) provide a comprehensive overview of the technologies used to infer GRNs, which are crucial in unraveling the complex molecular mechanisms underlying various diseases. These technologies assist in identifying potential drug targets, such as those inhibited by GRD081, and can be pivotal in cancer biomarker identification (Zhao et al., 2021).

特性

製品名

GRD081

IUPAC名

NONE

外観

solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GRD081;  GRD-081;  GRD 081.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。